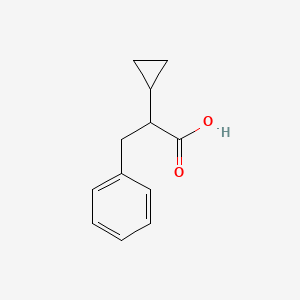

2-Cyclopropyl-3-phenylpropanoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

2-cyclopropyl-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c13-12(14)11(10-6-7-10)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKKCXEZHVZXEJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

393184-59-3 | |

| Record name | 2-cyclopropyl-3-phenylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Cyclopropyl 3 Phenylpropanoic Acid

Foundational Approaches to Propanoic Acid Scaffolds

The synthesis of the core propanoic acid structure, substituted at the alpha and beta positions, relies on fundamental carbon-carbon bond-forming reactions. The strategic introduction of substituents can be achieved through several reliable methods, including the alkylation of enolates and conjugate additions.

Strategies for Carbon-Carbon Bond Formation at Alpha and Beta Positions

The formation of a C-C bond at the alpha position of a carboxylic acid derivative is most commonly achieved through the alkylation of an enolate. An ester of phenylacetic acid can be deprotonated at the alpha-carbon using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a nucleophilic enolate. This enolate can then react with an appropriate electrophile in an S(_N)2 reaction to introduce the desired substituent. For the target molecule, this would involve alkylation with a cyclopropylmethyl halide.

Another powerful method is the malonic ester synthesis. This process involves the alkylation of diethyl malonate, followed by hydrolysis and decarboxylation to yield a substituted acetic acid. To generate a propanoic acid scaffold, the malonate enolate can be sequentially alkylated with two different electrophiles.

For C-C bond formation at the beta-position, the Michael addition (or 1,4-conjugate addition) is a premier strategy. This involves the addition of a nucleophile, such as a Gilman cuprate (organocopper reagent), to an α,β-unsaturated carbonyl compound like cinnamic acid or its esters. For instance, reacting an ester of acrylic acid with a phenyl-containing cuprate (e.g., lithium diphenylcuprate) would install the phenyl group at the beta-position, creating a 3-phenylpropanoate scaffold ready for further modification at the alpha-position.

Table 1: Key C-C Bond Forming Reactions for Propanoic Acid Scaffolds

| Reaction Type | Position | Nucleophile | Electrophile | Typical Product Scaffold |

|---|---|---|---|---|

| Enolate Alkylation | Alpha | Ester Enolate | Alkyl Halide | α-Substituted Ester |

| Malonic Ester Synthesis | Alpha | Malonate Enolate | Alkyl Halide | α-Substituted Acetic Acid |

Stereocontrol in Alpha-Substituted Propanoic Acid Synthesis

Achieving stereochemical control at the alpha-carbon is critical for synthesizing enantiomerically pure compounds. A widely employed and reliable method involves the use of chiral auxiliaries. wikipedia.orgsigmaaldrich.com These are chiral molecules that are temporarily attached to the substrate to direct a subsequent reaction in a diastereoselective manner. After the desired stereocenter is set, the auxiliary is removed and can often be recovered.

The Evans oxazolidinone auxiliaries are a prominent example. semanticscholar.orgchemtube3d.comresearchgate.netwilliams.edu A propanoic acid derivative can be attached to a chiral oxazolidinone, forming an N-acyl oxazolidinone. Deprotonation with a suitable base generates a rigid, chelated Z-enolate. The bulky substituent on the chiral auxiliary effectively blocks one face of the enolate, forcing an incoming electrophile (like cyclopropylmethyl bromide) to attack from the less sterically hindered face. chemtube3d.comwilliams.edu This results in a highly diastereoselective alkylation. Subsequent hydrolysis or alcoholysis cleaves the chiral auxiliary, yielding the α-substituted propanoic acid or ester with high enantiomeric purity. semanticscholar.orgwilliams.edu

Cyclopropane (B1198618) Ring Incorporation Techniques

The introduction of the cyclopropane ring is a defining feature of the target molecule's synthesis. This can be accomplished either by forming the ring on a pre-existing linear precursor or by attaching a pre-formed cyclopropyl (B3062369) group.

Direct Cyclopropanation of Unsaturated Precursors

Direct cyclopropanation involves the addition of a carbene or carbenoid to an alkene. A logical precursor for 2-Cyclopropyl-3-phenylpropanoic acid is an ester of cinnamic acid, which already contains the required phenyl group and a double bond in the correct position.

Two classic and effective methods for this transformation are the Simmons-Smith and Corey-Chaykovsky reactions.

Simmons-Smith Reaction : This reaction uses an organozinc carbenoid, typically prepared from diiodomethane (CH₂I₂) and a zinc-copper couple (Zn-Cu). nih.govnih.govresearchgate.net The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. It is compatible with a wide range of functional groups, including esters. Applying this reaction to an ester of cinnamic acid would yield the corresponding 2-phenylcyclopropane-1-carboxylate ester.

Corey-Chaykovsky Reaction : This method involves the reaction of a sulfur ylide, such as dimethyloxosulfonium methylide or dimethylsulfonium methylide, with an α,β-unsaturated carbonyl compound. sigmaaldrich.comuwindsor.caacs.org The ylide undergoes a 1,4-conjugate addition to the enone system, followed by an intramolecular S(_N)2 displacement to form the cyclopropane ring. uwindsor.ca This approach is highly effective for generating cyclopropyl ketones and esters from their unsaturated counterparts. sigmaaldrich.comacs.org

Table 2: Comparison of Direct Cyclopropanation Methods

| Method | Reagent(s) | Key Intermediate | Stereochemistry |

|---|---|---|---|

| Simmons-Smith | CH₂I₂, Zn-Cu | Organozinc Carbenoid | Stereospecific |

Ring-Forming Reactions Involving Cyclopropylmethyl or Cyclopropyl-Substituted Building Blocks

An alternative to forming the ring in situ is to use a starting material that already contains the cyclopropyl moiety. This approach relies on standard C-C bond formation techniques to attach the cyclopropyl group to the main carbon chain.

A key building block for this strategy is a cyclopropylmethyl halide, such as cyclopropylmethyl bromide. This electrophile can be used to alkylate a pre-formed enolate. For example, the enolate of a 3-phenylpropanoate ester can be generated using LDA and then reacted with cyclopropylmethyl bromide. This S(_N)2 reaction directly installs the cyclopropyl group at the alpha position, assembling the complete carbon skeleton of the target molecule.

This building block approach can be combined with the use of chiral auxiliaries, as described in section 2.1.2, to achieve stereocontrol during the alkylation step.

Stereoselective and Enantioselective Synthesis of this compound

Constructing this compound as a single enantiomer requires integrating the principles of stereocontrol with the methods of scaffold formation and cyclopropane incorporation. Two primary hypothetical strategies emerge, leveraging the high predictability of chiral auxiliaries.

Strategy 1: Diastereoselective Alkylation

This approach introduces the cyclopropyl group via alkylation under the control of a chiral auxiliary.

Acylation : 3-Phenylpropanoic acid is first coupled to a chiral auxiliary, such as an Evans (S)-4-benzyl-2-oxazolidinone.

Diastereoselective Alkylation : The resulting N-acyl oxazolidinone is treated with a strong base (e.g., sodium hexamethyldisilazide, NaHMDS) at low temperature (-78 °C) to form the Z-enolate. This enolate is then reacted with cyclopropylmethyl bromide. The bulky benzyl group on the auxiliary directs the incoming electrophile to the opposite face, leading to the formation of one major diastereomer. semanticscholar.orgwilliams.edu

Cleavage : The chiral auxiliary is removed by hydrolysis (e.g., with lithium hydroxide and hydrogen peroxide), yielding the desired enantiomer of this compound.

Strategy 2: Diastereoselective Cyclopropanation

This strategy forms the cyclopropane ring on a substrate already bearing a chiral auxiliary.

Acylation : Cinnamic acid is attached to a chiral auxiliary, for example, an Evans oxazolidinone, to form an α,β-unsaturated N-acyl oxazolidinone.

Diastereoselective Cyclopropanation : The double bond of this chiral substrate is then subjected to a cyclopropanation reaction. In a Simmons-Smith reaction, proximal coordinating groups can direct the approach of the zinc carbenoid, leading to high diastereoselectivity. The conformation of the N-acyl group, dictated by the auxiliary, would shield one face of the double bond, favoring the addition of the methylene (B1212753) group from the less hindered side.

Cleavage : As in the first strategy, the auxiliary is then cleaved to release the enantiomerically enriched this compound.

Both strategies offer plausible and powerful routes to the target molecule in an enantiomerically pure form, relying on well-established and highly predictable stereocontrol methods in modern organic synthesis.

Chiral Auxiliary-Mediated Asymmetric Induction

Chiral auxiliary-mediated synthesis is a foundational strategy in asymmetric synthesis. wikipedia.org This method involves the temporary incorporation of a chiral molecule (the auxiliary) into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org Once the desired stereocenter is established, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

For the synthesis of this compound, a common approach would involve attaching a chiral auxiliary, such as an Evans oxazolidinone, to a cyclopropyl-containing carboxylic acid precursor. The resulting chiral imide can then undergo a diastereoselective conjugate addition reaction. For instance, the addition of a phenyl group via an organocuprate reagent would be directed by the steric hindrance of the auxiliary, leading to the formation of one diastereomer in preference to the other. The final step involves the hydrolytic cleavage of the auxiliary to yield the desired enantiomerically enriched this compound. Other auxiliaries like pseudoephedrine amides or those derived from camphor can also be employed to achieve similar stereocontrol. wikipedia.org

Table 1: Overview of Chiral Auxiliary-Mediated Synthesis

| Step | Description | Common Auxiliaries |

|---|---|---|

| 1. Attachment | Covalent bonding of the chiral auxiliary to an achiral substrate (e.g., 3-cyclopropylacrylic acid). | Evans Oxazolidinones, Pseudoephedrine, Camphorsultam |

| 2. Diastereoselective Reaction | The chiral auxiliary sterically directs the approach of a reagent (e.g., a phenyl nucleophile) to create the desired stereocenter. | Conjugate Addition, Alkylation |

| 3. Cleavage | The auxiliary is removed from the product, typically via hydrolysis or reduction, to yield the chiral carboxylic acid. | LiOH/H₂O₂, LiBH₄ |

Asymmetric Catalytic Strategies (e.g., Transition-Metal Catalysis)

Asymmetric catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. orgsyn.org Transition-metal catalysis, particularly with rhodium, palladium, or copper, is a powerful tool for constructing chiral carbon centers. orgsyn.orgmdpi.com

A prominent strategy for synthesizing this compound is the rhodium-catalyzed asymmetric conjugate addition. orgsyn.org In this method, a substrate such as ethyl 3-cyclopropylacrylate can be reacted with a phenylboronic acid in the presence of a rhodium precursor and a chiral diphosphine ligand (e.g., BINAP). The chiral ligand coordinates to the metal center, creating a chiral environment that forces the addition of the phenyl group to one face of the double bond, resulting in a product with high enantiomeric excess. orgsyn.org This catalytic approach avoids the need for stoichiometric amounts of a chiral auxiliary and the subsequent attachment and removal steps. orgsyn.orgnih.gov The resulting ester is then hydrolyzed to afford the target acid.

Table 2: Representative Data for Asymmetric Conjugate Addition

| Metal Catalyst | Chiral Ligand | Substrate Type | Typical Yield (%) | Typical Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| [Rh(acac)(CO)₂] | (S)-BINAP | α,β-Unsaturated Ester | >90 | >95 |

| Pd(OAc)₂ | (R)-Tol-BINAP | α,β-Unsaturated Ester | >85 | >92 |

| Cu(OTf)₂ | (R,R)-Ph-BPE | α,β-Unsaturated Ester | >90 | >97 |

Biocatalytic Approaches to Chiral Acid Synthesis

Biocatalysis utilizes enzymes to perform highly selective chemical transformations under mild conditions. rjraap.com For the synthesis of chiral acids, lipases are commonly used for the kinetic resolution of racemic mixtures. unimi.itnih.gov Kinetic resolution involves the selective reaction of one enantiomer in a racemic pair, allowing for the separation of the faster-reacting enantiomer (as a product) from the slower-reacting one (as unreacted starting material). scielo.br

To obtain enantiomerically pure this compound, a racemic mixture of its methyl or ethyl ester can be subjected to hydrolysis catalyzed by a lipase, such as Candida antarctica lipase B (CALB) or Pseudomonas cepacia lipase (PCL). scielo.br For example, the lipase might selectively hydrolyze the (S)-ester to the (S)-acid, leaving the (R)-ester largely unreacted. scielo.br By stopping the reaction at approximately 50% conversion, both the (S)-acid and the remaining (R)-ester can be isolated with high enantiomeric purity. scielo.br This method is valued for its high selectivity and environmentally benign reaction conditions. chemrxiv.org

Table 3: Representative Data for Lipase-Catalyzed Kinetic Resolution

| Enzyme | Substrate | Reaction | Conversion (%) | Product ee (%) | Unreacted Substrate ee (%) |

|---|---|---|---|---|---|

| Candida antarctica Lipase B (CALB) | Racemic Ester | Hydrolysis | ~50 | >98 (Acid) | >98 (Ester) |

| Pseudomonas cepacia Lipase (PCL) | Racemic Ester | Hydrolysis | ~50 | >95 (Acid) | >95 (Ester) |

| Candida rugosa Lipase (CRL) | Racemic Ester | Hydrolysis | ~50 | >93 (Acid) | >94 (Ester) |

Note: This table illustrates typical outcomes for the kinetic resolution of chiral esters using various lipases, based on general principles and results for analogous compounds. scielo.brscielo.br

Chemical Transformations and Mechanistic Insights of 2 Cyclopropyl 3 Phenylpropanoic Acid

Investigation of Hydrodecarboxylation Pathways

Hydrodecarboxylation, the removal of a carboxyl group and its replacement with a hydrogen atom, can proceed through various mechanisms. For substrates like 2-cyclopropyl-3-phenylpropanoic acid, radical-mediated pathways are of significant interest due to the stability of the intermediates and the potential for subsequent rearrangements.

Radical-Mediated Decarboxylation Mechanisms

The conversion of carboxylic acids into alkyl radicals is a key step in many synthetic transformations. researchgate.netthieme-connect.com One common method involves the generation of a carboxyl radical through single-electron oxidation of the corresponding carboxylate, which then rapidly undergoes decarboxylation. thieme-connect.com This process can be initiated using photoredox catalysis, where a photocatalyst, upon excitation by light, facilitates the electron transfer. nih.govresearchgate.net

For this compound, this process would lead to the formation of a 2-cyclopropyl-3-phenylpropyl radical. The stability of this secondary radical, influenced by the adjacent phenyl group, makes this a favorable pathway. The general mechanism involves the deprotonation of the carboxylic acid, followed by oxidation of the resulting carboxylate to a carboxyl radical, which then loses CO2 to form the alkyl radical. nih.gov

Role of N-Hydroxyphthalimide Derivatives in Initiating Decarboxylation

To facilitate the decarboxylation process under milder conditions, carboxylic acids are often converted into redox-active esters, such as N-hydroxyphthalimide (NHPI) esters. thieme-connect.combeilstein-journals.org These esters are more susceptible to reduction, making them excellent precursors for generating radicals. researchgate.net The NHPI ester of this compound can be readily reduced via single-electron transfer (SET) from a photocatalyst or a chemical reductant. beilstein-journals.org This reduction leads to the cleavage of the N-O bond, followed by decarboxylation to yield the 2-cyclopropyl-3-phenylpropyl radical and phthalimide. beilstein-journals.orgnih.gov

The use of NHPI esters has become a widespread strategy in radical chemistry, allowing for the generation of radicals under conditions that are compatible with a wide range of functional groups. researchgate.net The versatility of this method allows for the subsequent reaction of the generated radical in various C-C bond-forming reactions. thieme-connect.com

Reactivity of the Cyclopropyl (B3062369) Moiety

The presence of the cyclopropyl group in this compound introduces a fascinating element of reactivity. Cyclopropylmethyl radicals are known to undergo extremely rapid ring-opening reactions, a characteristic that is exploited in mechanistic studies. rsc.org

Radical-Induced Cyclopropane (B1198618) Ring-Opening Reactions

The 2-cyclopropyl-3-phenylpropyl radical, formed via decarboxylation, is a type of cyclopropylmethyl radical. Due to the significant strain energy of the three-membered ring (approximately 115 kJ/mol), this radical readily undergoes homolytic cleavage of one of the internal C-C bonds to form a more stable, open-chain homoallylic radical. rsc.orgpsu.edu This ring-opening is a highly exothermic and rapid process. rsc.org

The regioselectivity of the ring-opening is influenced by the substituents on the cyclopropane ring and the stability of the resulting radical. ucl.ac.uk In the case of the 2-cyclopropyl-3-phenylpropyl radical, the cleavage would lead to a rearranged radical, with the unpaired electron delocalized over the newly formed π-system. The rate of this ring-opening is a key factor in determining the final product distribution in reactions involving this intermediate. beilstein-journals.orgnih.gov

Elucidation of Rearrangement Mechanisms in Cyclopropyl-Containing Systems

The rearrangement of cyclopropylmethyl radicals to homoallylic radicals is a well-studied phenomenon. ucl.ac.ukresearchgate.net The transition state for this process involves the partial breaking of a cyclopropyl C-C bond and the formation of a π-bond. The preferred conformation of the radical center relative to the cyclopropyl ring influences the rate of this rearrangement. rsc.org Computational studies have provided detailed insights into the potential energy surfaces of these rearrangements, confirming the low activation barriers and the high exothermicity of the ring-opening process. chemrxiv.org The presence of substituents can alter the kinetics and thermodynamics of the rearrangement. arkat-usa.org

| Intermediate Radical | Rearrangement Product | Driving Force |

| 2-Cyclopropyl-3-phenylpropyl radical | Rearranged homoallylic radical | Release of ring strain |

| Substituted cyclopropylmethyl radical | More stable open-chain radical | Stabilization of the radical center |

Application of Cyclopropyl Groups as Mechanistic Probes (e.g., Radical Clocks)

The rapid and predictable rate of the cyclopropylmethyl radical ring-opening makes it an excellent "radical clock." illinois.educdnsciencepub.com A radical clock is a chemical reaction with a known rate constant that can be used to determine the rate of another, competing reaction. acs.org If a radical intermediate is generated in the presence of a cyclopropylmethyl group, the extent of ring-opening in the final products can be used to calculate the lifetime of the radical and the rate of competing reactions, such as trapping by a reagent. cdnsciencepub.com

For instance, if the 2-cyclopropyl-3-phenylpropyl radical is generated and can be trapped by a hydrogen atom donor to form 1-cyclopropyl-2-phenylethane, this reaction will compete with the ring-opening rearrangement. By analyzing the ratio of the unrearranged (cyclopropyl-containing) product to the rearranged (open-chain) product, and knowing the rate constant for the ring-opening, one can calculate the rate of the hydrogen atom transfer. illinois.edu Aryl substitution on the cyclopropyl ring is known to significantly increase the rate of ring-opening, with rate constants on the order of 10¹¹ s⁻¹. illinois.edu

| Radical Clock Reaction | Competing Reaction | Information Gained |

| Cyclopropylmethyl ring-opening | Radical trapping (e.g., H-atom abstraction) | Rate of the trapping reaction |

| Substituted cyclopropylmethyl ring-opening | Intermolecular radical addition | Lifetime of the radical intermediate |

Functional Group Interconversions of the Carboxylic Acid

The carboxylic acid moiety of this compound is a versatile functional group that serves as a precursor for the synthesis of various derivatives. These transformations are fundamental in modifying the compound's chemical properties for further synthetic applications. The primary interconversions involve the activation of the carboxyl group to facilitate nucleophilic acyl substitution.

Derivatization to Acyl Chlorides and Other Acid Derivatives

While specific research literature detailing the derivatization of this compound is not extensively documented, its transformation into acyl chlorides and other acid derivatives can be predicted based on well-established principles of organic chemistry. The conversion to an acyl chloride is a key step, as it significantly enhances the reactivity of the carboxyl group, turning the hydroxyl group into a much better leaving group (chloride).

Acyl Chloride Formation: The most common and efficient method for converting a carboxylic acid to an acyl chloride involves treatment with a chlorinating agent. Standard laboratory reagents for this purpose include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅). The reaction with thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the resulting acyl chloride.

The general mechanism involves the nucleophilic attack of the carboxylic acid's oxygen on the chlorinating agent, followed by the elimination of a leaving group and subsequent nucleophilic attack by the chloride ion.

Synthesis of Other Acid Derivatives: Once synthesized, 2-cyclopropyl-3-phenylpropanoyl chloride can serve as a highly reactive intermediate for the preparation of a wide range of other carboxylic acid derivatives.

Esters: Acyl chlorides react readily with alcohols in a process known as alcoholysis to form esters. This reaction is typically rapid and often carried out in the presence of a non-nucleophilic base, such as pyridine, to neutralize the HCl byproduct.

Amides: The reaction of an acyl chloride with ammonia, a primary amine, or a secondary amine (aminolysis) yields primary, secondary, or tertiary amides, respectively. This reaction is generally very fast and exothermic. Typically, two equivalents of the amine are used: one to act as the nucleophile and the second to neutralize the generated HCl.

Anhydrides: Acyl chlorides can react with a carboxylate salt to produce an acid anhydride.

Direct conversion of the carboxylic acid to esters and amides is also possible without proceeding through an acyl chloride intermediate. Fischer esterification, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common method for ester synthesis. For amide synthesis, direct reaction with an amine requires high temperatures to overcome the unfavorable acid-base reaction. More commonly, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are employed to activate the carboxylic acid for amide bond formation under milder conditions.

The following table summarizes the general transformations for the derivatization of a carboxylic acid.

| Derivative | General Structure | Reagent(s) | General Reaction |

|---|---|---|---|

| Acyl Chloride | R-COCl | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | R-COOH + SOCl₂ → R-COCl + SO₂ + HCl |

| Ester | R-COOR' | R'-OH (from acyl chloride) or R'-OH / H⁺ catalyst (from carboxylic acid) | R-COCl + R'-OH → R-COOR' + HCl |

| Amide | R-CONR'₂ | NH₃, R'NH₂, or R'₂NH | R-COCl + 2 R'₂NH → R-CONR'₂ + R'₂NH₂⁺Cl⁻ |

| Acid Anhydride | (R-CO)₂O | R-COO⁻Na⁺ | R-COCl + R-COO⁻Na⁺ → (R-CO)₂O + NaCl |

Computational Chemistry and Theoretical Characterization

Density Functional Theory (DFT) Studies on 2-Cyclopropyl-3-phenylpropanoic acid

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.comnih.gov It is particularly effective for determining optimized molecular geometries and various molecular properties. nih.govresearchgate.net While specific DFT studies exclusively focused on this compound are not widely available in published literature, its properties can be reliably inferred from DFT analyses of analogous phenylpropanoic acid derivatives and compounds containing cyclopropyl (B3062369) moieties. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. researchgate.netyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.netresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the cyclopropyl group, which possesses significant p-character in its C-C bonds. The LUMO is likely distributed over the phenyl ring and the electron-withdrawing carboxylic acid group.

Illustrative data based on DFT calculations of similar molecules:

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.75 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.10 | Indicates high kinetic stability |

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) that arise from rotation about single bonds. uwlax.edu For this compound, key rotations exist around the Cα-Cβ bond and the bond connecting the cyclopropyl group to the main chain. These rotations give rise to various conformers with different energies.

Computational studies on similar molecules, such as cyclopropyl ketones and substituted propanoic acids, reveal that steric hindrance and electronic interactions dictate the most stable conformations. uwlax.edunih.gov The energetic landscape would likely show that staggered conformations are more stable than eclipsed ones due to reduced torsional strain. uwlax.edu The relative orientation of the bulky phenyl and cyclopropyl groups, as well as potential intramolecular hydrogen bonding involving the carboxylic acid, would define the global energy minimum.

Illustrative Energetic Landscape for Key Conformers:

| Conformer | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Anti-periplanar | 0.00 | Most stable conformer with bulky groups opposite |

| Gauche 1 | 1.25 | Slightly less stable due to steric interaction |

| Gauche 2 | 1.40 | Similar in energy to Gauche 1 |

| Eclipsed | >4.00 | High energy transition state between conformers |

DFT is instrumental in modeling chemical reaction mechanisms, identifying transition states, and calculating activation energies. For this compound, several reactions could be modeled. One key reaction is the acid-catalyzed ring-opening of the cyclopropane (B1198618), as cyclopropanes with electron-accepting groups can act as electrophiles. nih.gov The high ring strain of the cyclopropyl group provides a thermodynamic driving force for such reactions. nih.gov

Theoretical modeling would involve mapping the potential energy surface of the reaction. This allows for the characterization of the transition state structure—the highest energy point along the reaction coordinate. The calculated activation energy (the energy difference between the reactants and the transition state) would provide a quantitative measure of the reaction's feasibility. Other possible modeled reactions include esterification of the carboxylic acid group or electrophilic substitution on the phenyl ring. thieme-connect.de

Quantum Chemical Descriptors for Reactivity Prediction

From the calculated HOMO and LUMO energies, several quantum chemical descriptors can be derived to predict the global reactivity of a molecule. materialsciencejournal.org These descriptors quantify concepts like electronegativity and chemical hardness, providing a framework to understand a molecule's behavior in chemical reactions. nih.govnih.gov

Chemical Potential (μ) : Measures the escaping tendency of an electron from a system.

Chemical Hardness (η) : Represents the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Global Softness (S) : The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω) : A measure of the energy lowering of a system when it accepts electrons.

Calculated Reactivity Descriptors (Illustrative Values):

| Descriptor | Formula | Value (eV) | Interpretation |

|---|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.30 | Indicates a moderate tendency to donate electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.55 | Reflects high stability and low reactivity |

| Global Softness (S) | 1 / (2η) | 0.20 | Low polarizability |

| Electrophilicity Index (ω) | μ2 / (2η) | 3.62 | Classifies the molecule as a moderate electrophile |

Theoretical Examination of Cyclopropyl Group Electronic Effects

The cyclopropyl group is not merely an alkyl substituent; its unique electronic structure significantly influences the properties of the molecule to which it is attached. fiveable.me Due to severe angle strain (internal C-C-C angles of 60°), the carbon-carbon bonds in the ring have increased p-orbital character, a feature described by the Walsh orbital model. wikipedia.org This gives the cyclopropyl ring electronic properties that are often compared to those of a carbon-carbon double bond. fiveable.mewikipedia.org

Influence on Aromatic Ring Activation

The substitution of a hydrogen atom on an aromatic ring with a functional group invariably alters the electron density distribution within the ring, which in turn influences its reactivity towards electrophilic substitution reactions. In the case of this compound, the phenyl group is activated by the presence of the cyclopropyl-containing substituent at the benzylic position. This activation stems from the unique electronic properties of the cyclopropyl group, which can donate electron density to the aromatic ring, thereby making it more nucleophilic and susceptible to attack by electrophiles.

The cyclopropyl group is known to act as an electron-donating group, a property that arises from the significant p-character of the carbon-carbon bonds within the strained three-membered ring. These "bent" bonds can overlap with the π-system of the phenyl ring, a phenomenon often referred to as conjugation. This interaction increases the electron density of the aromatic ring, particularly at the ortho and para positions. Consequently, the presence of the 2-cyclopropylpropanoic acid moiety is predicted to activate the phenyl ring towards electrophilic aromatic substitution.

Computational chemistry provides valuable tools to quantify the activating effect of substituents. Through methods such as Density Functional Theory (DFT), it is possible to calculate various electronic parameters that correlate with the reactivity of the aromatic ring. These parameters include the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

Detailed Research Findings

The activating effect of the cyclopropyl group is often compared to that of other alkyl groups, such as methyl or ethyl. Due to its ability to engage in conjugation, the cyclopropyl group is generally considered to be a stronger activating group than a simple alkyl group of similar size.

Data Tables

To illustrate the expected electronic effects of the cyclopropyl-containing substituent on the phenyl ring of this compound, the following tables present theoretical data for analogous substituted benzenes. These values are representative and serve to highlight the electron-donating and activating nature of the cyclopropyl group in comparison to an unsubstituted benzene ring and a phenyl ring with a simple alkyl substituent like toluene.

Table 1: Comparison of Frontier Molecular Orbital Energies

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Benzene | -6.75 | -1.15 | 5.60 |

| Toluene | -6.23 | -1.12 | 5.11 |

| Cyclopropylbenzene | -6.15 | -1.09 | 5.06 |

This table presents theoretical values for model compounds to illustrate the trend in frontier molecular orbital energies upon substitution. The lower HOMO-LUMO gap for cyclopropylbenzene compared to benzene and toluene suggests increased reactivity.

Table 2: Calculated Partial Charges on Aromatic Carbon Atoms

| Compound | Ortho-Carbon | Meta-Carbon | Para-Carbon |

| Benzene | 0.000 | 0.000 | 0.000 |

| Toluene | -0.015 | +0.003 | -0.011 |

| Cyclopropylbenzene | -0.021 | +0.005 | -0.018 |

This table showcases the calculated Mulliken partial charges on the aromatic carbons of model compounds. The more negative charges on the ortho and para carbons of cyclopropylbenzene indicate an accumulation of electron density at these positions, making them more susceptible to electrophilic attack.

Table 3: Molecular Electrostatic Potential (MEP) Minima

| Compound | MEP Minimum (kcal/mol) |

| Benzene | -21.3 |

| Toluene | -23.8 |

| Cyclopropylbenzene | -25.1 |

The molecular electrostatic potential (MEP) minimum is an indicator of the most electron-rich region of a molecule. The more negative MEP minimum for cyclopropylbenzene suggests a greater negative electrostatic potential above the center of the aromatic ring, indicating a higher electron density and increased nucleophilicity compared to benzene and toluene.

These theoretical comparisons underscore the role of the cyclopropyl group in activating the aromatic ring. The increased HOMO energy, the accumulation of negative charge at the ortho and para positions, and the more negative molecular electrostatic potential are all consistent with the cyclopropyl moiety acting as a potent electron-donating and ring-activating substituent.

Advanced Analytical Techniques in Research of 2 Cyclopropyl 3 Phenylpropanoic Acid

Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure and connectivity of 2-Cyclopropyl-3-phenylpropanoic acid by probing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. study.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the molecular framework.

In the ¹H NMR spectrum of this compound, distinct signals would correspond to each unique proton environment. The protons on the phenyl group would typically appear as a multiplet in the aromatic region (around 7.1-7.3 ppm). The protons of the cyclopropyl (B3062369) group would produce complex multiplets in the aliphatic region (generally 0.0-1.0 ppm) due to their unique geometric constraints and spin-spin coupling. The benzylic protons (CH₂) and the methine proton (CH) adjacent to the carboxyl group would also show characteristic chemical shifts and splitting patterns, providing crucial information about the connectivity of the molecule's backbone.

¹³C NMR spectroscopy complements the proton data by identifying the chemical environment of each carbon atom. oxinst.com The spectrum would show distinct signals for the carboxylic acid carbon (typically >170 ppm), the aromatic carbons, and the aliphatic carbons of the cyclopropyl and ethyl bridge. oxinst.com

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), are employed to establish definitive proton-proton and proton-carbon correlations, respectively. These experiments are vital for unambiguously assigning all signals and confirming the precise bonding arrangement. Furthermore, NMR can be used to investigate the stereochemistry of the molecule, often through the use of chiral derivatizing agents or chiral solvating agents that induce separate signals for each enantiomer.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| Carboxylic Acid (COOH) | ~12.0 | ~175-180 | Singlet (broad) |

| Phenyl (C₆H₅) | ~7.1-7.3 | ~126-140 | Multiplet |

| Benzylic (CH₂) | ~2.5-3.0 | ~35-40 | Multiplet |

| Methine (CH) | ~2.0-2.5 | ~45-50 | Multiplet |

| Cyclopropyl (CH, CH₂) | ~0.3-1.0 | ~5-15 | Multiplet |

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental formula of this compound. Unlike standard mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to several decimal places, allowing for the unambiguous determination of a compound's chemical formula. This capability is crucial for confirming the identity of the target molecule and distinguishing it from potential isomers or impurities.

In mechanistic studies, HRMS is invaluable for identifying reaction intermediates, byproducts, and degradation products. By determining the exact mass of these species, researchers can propose and validate reaction pathways. The fragmentation pattern of this compound in the mass spectrometer provides additional structural information. Common fragmentation pathways for similar molecules like 3-phenylpropanoic acid include the loss of the carboxyl group (a loss of 45 Da) and cleavage of the phenyl group (C₆H₅⁺, m/z 77) or benzyl group (C₇H₇⁺, m/z 91). researchgate.net The presence of the cyclopropyl group would introduce additional, characteristic fragmentation patterns that help to confirm its presence in the structure.

**Table 2: Expected High-Resolution Mass Spectrometry Data for this compound (C₁₂H₁₄O₂) **

| Ion/Fragment | Formula | Calculated Exact Mass (Da) | Description |

| [M+H]⁺ | C₁₂H₁₅O₂⁺ | 191.1067 | Protonated Molecular Ion |

| [M-COOH]⁺ | C₁₁H₁₃⁺ | 145.1012 | Loss of carboxylic acid group |

| [C₇H₇]⁺ | C₇H₇⁺ | 91.0542 | Tropylium ion (from benzyl group) |

| [C₆H₅]⁺ | C₆H₅⁺ | 77.0386 | Phenyl cation |

Chromatographic Methods for Purity and Isomer Separation

Chromatographic techniques are essential for separating this compound from reaction mixtures and for determining its purity, particularly its enantiomeric purity.

Since the C2 carbon of this compound is a stereocenter, the molecule exists as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the primary method used to separate and quantify these enantiomers. chiralpedia.comnih.gov This technique utilizes a chiral stationary phase (CSP), which is a solid support that has been modified with an enantiomerically pure molecule. nih.gov

The separation occurs because the two enantiomers of the analyte form transient, diastereomeric complexes with the CSP. chiralpedia.com These complexes have different energies and stabilities, causing one enantiomer to be retained on the column longer than the other. This results in two separate peaks in the chromatogram, one for each enantiomer.

The choice of CSP and mobile phase is critical for achieving good separation. For carboxylic acids like this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often effective. vt.edu The mobile phase typically consists of a nonpolar solvent like hexane mixed with an alcohol such as isopropanol, and a small amount of an acidic modifier (e.g., trifluoroacetic acid) to ensure the analyte is in its neutral form. vt.edu By integrating the area under each peak, the enantiomeric excess (ee) or enantiomeric purity of a sample can be accurately determined. nih.gov

Table 3: Illustrative Chiral HPLC Separation Data

| Enantiomer | Retention Time (min) | Peak Area (%) |

| (R)-enantiomer | 8.5 | 50.0 |

| (S)-enantiomer | 10.2 | 50.0 |

Note: Data is hypothetical and represents an ideal racemic mixture.

X-ray Crystallography for Definitive Solid-State Structural Elucidation

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. wikipedia.orgnih.gov The technique requires a single, high-quality crystal of the compound. When a beam of X-rays is passed through the crystal, the electrons of the atoms diffract the X-rays in a specific pattern. wikipedia.org By analyzing the positions and intensities of the diffracted spots, a three-dimensional map of the electron density within the crystal can be generated, which reveals the exact position of each atom. nih.gov

For this compound, an X-ray crystal structure would provide definitive, high-precision data on bond lengths, bond angles, and torsional angles. It would reveal the preferred conformation of the molecule in the solid state, including the relative orientations of the cyclopropyl, phenyl, and carboxylic acid groups. Furthermore, the analysis would detail how the molecules pack together in the crystal lattice, identifying intermolecular interactions such as hydrogen bonds between the carboxylic acid groups, which often form dimeric structures. acs.org If a single enantiomer can be crystallized, X-ray crystallography can also be used to determine its absolute stereochemistry.

Table 4: Key Structural Parameters Obtainable from X-ray Crystallography

| Parameter | Description |

| Bond Lengths | Precise distances between bonded atoms (e.g., C=O, C-O, C-C). |

| Bond Angles | Angles between three connected atoms (e.g., O-C=O). |

| Torsional Angles | Dihedral angles defining the molecule's conformation. |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Intermolecular Interactions | Distances and geometries of hydrogen bonds and other non-covalent forces. |

Role of 2 Cyclopropyl 3 Phenylpropanoic Acid As a Synthetic Building Block

Precursor in the Synthesis of Chiral Compounds

The presence of a stereocenter at the second carbon of the propanoic acid chain makes 2-Cyclopropyl-3-phenylpropanoic acid a chiral molecule. In principle, enantiomerically pure forms of this acid could serve as valuable starting materials for the synthesis of other chiral compounds. The general strategy would involve the resolution of the racemic mixture of this compound or the development of an asymmetric synthesis to obtain a single enantiomer. This enantiopure acid could then be elaborated into more complex chiral molecules, with the stereochemistry of the starting material directing the stereochemical outcome of subsequent reactions.

However, a thorough review of scientific databases does not yield specific examples or detailed research on the use of enantiopure this compound as a precursor for the synthesis of other chiral compounds. While methods for the asymmetric synthesis of other cyclopropane-containing carboxylic acids and phenylpropanoic acid derivatives are well-documented, their application to this specific molecule has not been detailed in available literature.

Intermediate in the Construction of Complex Organic Molecules

The combination of a rigid cyclopropyl (B3062369) group and a functionalizable phenylpropanoic acid moiety suggests that this compound could be a useful intermediate in the synthesis of complex organic molecules, including natural products and pharmaceutically active compounds. The cyclopropyl ring can be opened under various conditions to introduce new functional groups with specific stereochemistry, and the carboxylic acid can be converted into a wide range of other functionalities.

One source mentions that this compound can be used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. ontosight.ai For instance, it has been noted as a building block in the synthesis of inhibitors for the enzyme dihydroorotate (B8406146) dehydrogenase, which is involved in pyrimidine (B1678525) biosynthesis. ontosight.ai Unfortunately, the primary research articles detailing these specific synthetic routes and the incorporation of the this compound unit were not retrievable. Without these primary sources, a detailed discussion of its role as an intermediate in constructing complex molecules is not possible.

Development of New Synthetic Strategies Utilizing the Cyclopropyl-Phenylpropanoic Acid Motif

The unique structural characteristics of the cyclopropyl-phenylpropanoic acid motif could potentially inspire the development of novel synthetic strategies. For example, the cyclopropyl ring could participate in transition-metal-catalyzed ring-opening or rearrangement reactions, leading to the formation of new carbocyclic or heterocyclic systems. The interplay between the cyclopropyl group and the carboxylic acid functionality could also be exploited in domino or cascade reactions to build molecular complexity rapidly.

Despite these intriguing possibilities, there is a lack of published research focused on developing new synthetic methodologies that specifically leverage the this compound scaffold. The broader fields of cyclopropane (B1198618) chemistry and the synthesis of phenylpropanoic acid derivatives are active areas of research, but this specific combination has not been a focal point of methods development based on available data.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-cyclopropyl-3-phenylpropanoic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cyclopropanation of pre-functionalized precursors. For example, a phenylpropanoic acid backbone can be modified via [2+1] cycloaddition using diazo compounds or transition-metal-catalyzed cyclopropanation. Reaction optimization (e.g., temperature, catalyst loading) is critical: higher temperatures may accelerate ring closure but risk side reactions like dimerization. Evidence from analogous compounds suggests sodium borohydride reduction and acid-catalyzed hydrolysis are effective for stabilizing intermediates . Purity can be monitored via HPLC, referencing impurity profiles of structurally related propanoic acids .

Q. How is the structural integrity of this compound validated in synthetic workflows?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are standard. For instance, ¹H NMR can confirm cyclopropane ring protons (δ ~0.8–1.5 ppm) and phenyl group aromaticity (δ ~7.2–7.5 ppm). Comparative analysis with reference standards (e.g., pharmacopeial impurities) ensures stereochemical fidelity . X-ray crystallography may resolve ambiguities in stereochemistry, as seen in cyclopentyl amino acid derivatives .

Q. What analytical techniques are recommended for assessing purity and stability?

- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) quantifies impurities. Accelerated stability studies under varying pH, temperature, and humidity conditions identify degradation pathways. For example, ester hydrolysis or cyclopropane ring opening may occur under acidic conditions, requiring buffered storage solutions .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis, particularly for chiral derivatives?

- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalyst for cyclopropanation) enhance enantioselectivity. Protecting group strategies (e.g., tert-butoxycarbonyl [Boc] for amines) prevent racemization during acidic/basic steps . Dynamic kinetic resolution (DKR) using enzymes like lipases has been applied to analogous hydroxypropanoic acids, achieving >95% enantiomeric excess (ee) .

Q. How to reconcile discrepancies in reported biological activities of structurally similar propanoic acids?

- Methodological Answer : Comparative bioassays under standardized conditions (e.g., IC50 measurements in enzyme inhibition) isolate structure-activity relationships (SAR). For example, fluorinated or chlorinated phenyl groups in propanoic acids show enhanced receptor binding due to electronegativity, whereas cyclopropyl groups may confer metabolic stability . Computational docking studies (e.g., AutoDock Vina) model interactions with target proteins, identifying key hydrophobic/ionic interactions .

Q. What computational strategies predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies for cyclopropane ring-opening or decarboxylation. Molecular dynamics simulations assess solvent effects on reaction pathways. PubChem data for related compounds (e.g., 3-chlorophenyl derivatives) provide benchmarks for thermodynamic parameters like ΔG‡ .

Q. How to address stability challenges during long-term storage?

- Methodological Answer : Lyophilization in inert atmospheres (argon) prevents oxidation. Stability-indicating assays (e.g., LC-MS) track degradation products. For hygroscopic analogs, desiccants (silica gel) and low-temperature storage (-20°C) mitigate hydrolysis, as recommended in safety protocols for corrosive propanoic acids .

Data Contradiction Analysis

- Example : Conflicting reports on cyclopropane ring stability in acidic media may arise from substituent effects. Electron-withdrawing groups (e.g., -Cl, -F) on the phenyl ring increase ring strain, accelerating hydrolysis, while electron-donating groups (e.g., -OCH₃) stabilize the ring . Researchers should contextualize experimental conditions (pH, solvent polarity) when comparing data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。